![molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6](/img/structure/B12519890.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is a compound known for its unique chemical structure and properties. It features a thiourea backbone with two distinct functional groups: a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This compound is of significant interest in various fields, including organic chemistry and catalysis, due to its ability to form strong hydrogen bonds and activate substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-mercaptoethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.
Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Another compound with similar functional groups but different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in stereoselective synthesis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is unique due to the presence of both a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
651715-45-6 |
|---|---|
Molecular Formula |
C11H10F6N2S2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21) |
InChI Key |
HPQHUYZPXMCQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
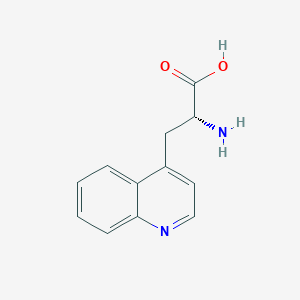
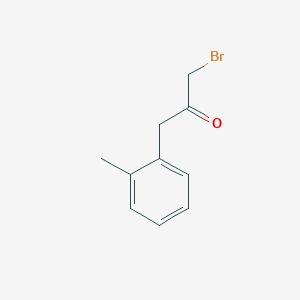

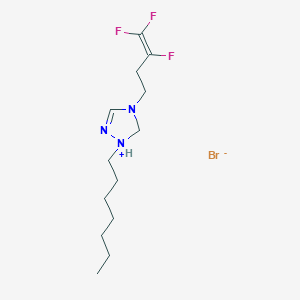
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
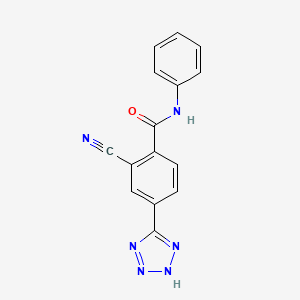
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
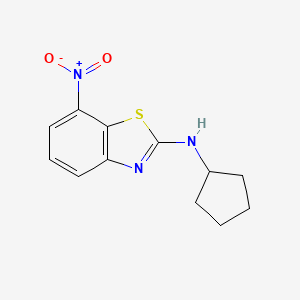

![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
